1-(Methanesulfonylmethyl)cyclopentan-1-amine
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Overview
Description
1-(Methanesulfonylmethyl)cyclopentan-1-amine is an organic compound with the molecular formula C7H15NO2S It is a cyclopentane derivative where a methanesulfonylmethyl group is attached to the nitrogen atom of cyclopentan-1-amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonylmethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonylmethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Methanesulfide or methanethiol derivatives.
Substitution: Various substituted cyclopentan-1-amine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methanesulfonylmethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonylmethyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-(Aminomethyl)cyclopentan-1-amine: Similar structure but with the amino group at a different position.
1-(Methanesulfonylmethyl)cyclopropan-1-amine: A smaller ring structure with similar functional groups.
1-(Methanesulfonylmethyl)cyclobutan-1-amine: A four-membered ring analog.
Uniqueness: 1-(Methanesulfonylmethyl)cyclopentan-1-amine is unique due to its specific ring size and the position of the methanesulfonylmethyl group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-(methylsulfonylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-7(8)4-2-3-5-7/h2-6,8H2,1H3 |
InChI Key |
WLQLULGFGBGROQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CCCC1)N |
Origin of Product |
United States |
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